Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a significant compound within the biomedical industry and plays a crucial role in drug development for various ailments . It is renowned for its pharmacological attributes and finds application in synthesizing medications tailored for specific afflictions .
Molecular Structure Analysis
The molecular formula of this compound is C17H23NO5 . The IUPAC name is (3R,4S)-4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid . The molecular weight is 321.37 .Physical and Chemical Properties Analysis
The compound appears as a white solid . It should be stored at 2-8 °C .Scientific Research Applications
Synthesis of Conformationally Restricted Analogs
Researchers have explored the synthesis of conformationally restricted analogs of pharmaceutical compounds, where "Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid" serves as a key intermediate. For instance, Galeazzi et al. (2003) described the synthesis of a restricted analog of pregabalin, highlighting the compound's role in achieving total diastereoselection and facilitating the transformation into pyrrolidine carboxylic acid, a structural analog to pregabalin (Galeazzi, Martelli, Mobbili, Orena, & Rinaldi, 2003).
Enantioselective Syntheses
The compound has also been instrumental in enantioselective syntheses, as demonstrated by Wu, Lee, and Beak (1996), who achieved highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines through specific reaction conditions, underscoring its importance in producing enantiomerically pure compounds (Wu, Lee, & Beak, 1996).
Novel Synthetic Methods
Innovative synthetic methods utilizing "this compound" have been developed to construct complex molecules. For example, Tayama, Otoyama, and Isaka (2008) reported a Brønsted acid catalyzed regioselective aza-Ferrier reaction, providing a novel method for synthesizing alpha-(N-Boc-2-pyrrolidinyl) aldehydes, showcasing the compound's versatility in organic synthesis (Tayama, Otoyama, & Isaka, 2008).
Structural Characterisation
The structural characterization of molecules derived from "this compound" has been a subject of study. Menegazzo et al. (2006) synthesized a beta-foldamer containing pyrrolidin-2-one rings, starting from a related compound, and conducted a detailed structural analysis, including NMR and molecular dynamics simulations. This research highlights the compound's role in studying molecular conformation and structure (Menegazzo, Fries, Mammi, Galeazzi, Martelli, Orena, & Rinaldi, 2006).
Future Directions
Mechanism of Action
Target of Action
Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a pivotal compound within the biomedical industry and assumes a paramount position in drug development for diverse ailments . .
Mode of Action
It is renowned for its pharmacological attributes and finds application in synthesizing medications tailored for precise afflictions .
Biochemical Pathways
It is known to be used in the mitigation of inflammation, management of pain, and combating of neurological maladies .
Result of Action
Its multifarious uses encompass the mitigation of inflammation, management of pain, and combatting of neurological maladies .
Properties
IUPAC Name |
(3R,4S)-4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-6-5-7-12(8-11)22-4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSPNQKPXWOGLL-KGLIPLIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.